![molecular formula C19H31O7Si- B14254713 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 404339-68-0](/img/structure/B14254713.png)
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a trimethoxysilyl functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylate core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to esterification with 4,4-dimethyl-3-(trimethoxysilyl)pentanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
作用机制
The mechanism of action of 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The trimethoxysilyl group allows for strong binding to silicon-based surfaces, making it useful in materials science. In biological systems, the compound may interact with cellular membranes or proteins, leading to changes in cellular function or signaling pathways.
相似化合物的比较
Similar Compounds
- 3-({[4,4-Dimethyl-3-(trimethoxysilyl)butyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 3-({[4,4-Dimethyl-3-(trimethoxysilyl)hexyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
The unique combination of a bicyclic heptene ring and a trimethoxysilyl functional group sets 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate apart from similar compounds. This structure imparts specific chemical reactivity and physical properties, making it particularly valuable in applications requiring strong adhesion to silicon-based materials or specific biological interactions.
属性
CAS 编号 |
404339-68-0 |
|---|---|
分子式 |
C19H31O7Si- |
分子量 |
399.5 g/mol |
IUPAC 名称 |
3-(4,4-dimethyl-3-trimethoxysilylpentoxy)carbonylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C19H32O7Si/c1-19(2,3)14(27(23-4,24-5)25-6)9-10-26-18(22)16-13-8-7-12(11-13)15(16)17(20)21/h7-8,12-16H,9-11H2,1-6H3,(H,20,21)/p-1 |
InChI 键 |
IINTZBOGHUWELM-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(CCOC(=O)C1C2CC(C1C(=O)[O-])C=C2)[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
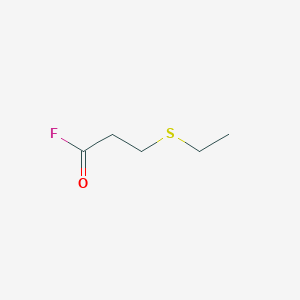
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
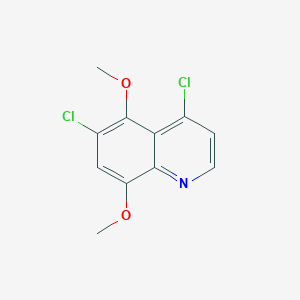
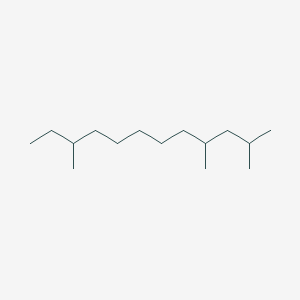
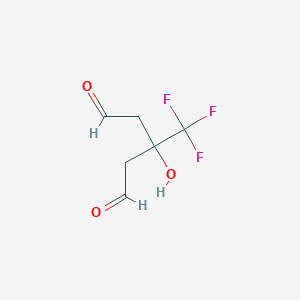
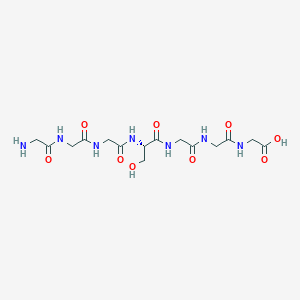
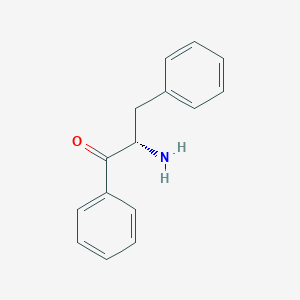
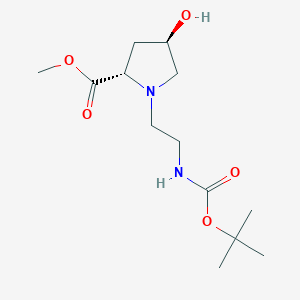
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
